alpha-Chloro-3,4-difluorobenzaldoxime
Description
α-Chloro-3,4-difluorobenzaldoxime is a halogenated aromatic oxime derivative characterized by a benzaldoxime backbone substituted with chlorine (Cl) at the α-position and fluorine (F) at the 3- and 4-positions of the benzene ring. Key features of the compound include:
- Molecular formula: Likely C₇H₄ClF₂NO (inferred from analogs like 3,4-difluorobenzyl chloride, C₇H₅ClF₂ ).
- Functional groups: Aldoxime (-CH=N-OH) and halogen substituents (Cl, F).
- Applications: Potential use as a synthetic intermediate in pharmaceuticals, agrochemicals, or fine chemicals, given the reactivity of oximes and halogenated aromatics .
Properties
Molecular Formula |
C7H4ClF2NO |
|---|---|
Molecular Weight |
191.56 g/mol |
IUPAC Name |
3,4-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)4-1-2-5(9)6(10)3-4/h1-3,12H |
InChI Key |
BUSWVPGYNKWENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-3,4-difluorobenzaldoxime typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Alpha-Chloro-3,4-difluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzaldoximes depending on the nucleophile used.
Scientific Research Applications
Alpha-Chloro-3,4-difluorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Chloro-3,4-difluorobenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biomolecules, influencing their activity. The chloro and fluorine substituents can enhance the compound’s reactivity and stability, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Research Findings and Reactivity Trends
- Electronic Effects: Fluorine substituents at the 3,4-positions enhance electron-withdrawing effects, stabilizing negative charges in intermediates (e.g., during nucleophilic substitution) compared to non-fluorinated analogs .
- Steric Considerations : The 3,4-difluoro arrangement may hinder certain reactions (e.g., electrophilic aromatic substitution) due to steric crowding, contrasting with the less hindered 3,5-isomer .
- Oxime Reactivity : The aldoxime group (-CH=N-OH) enables condensation reactions and metal coordination, offering pathways for synthesizing heterocycles or metal-organic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
